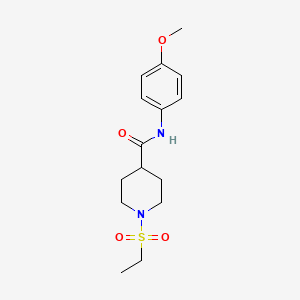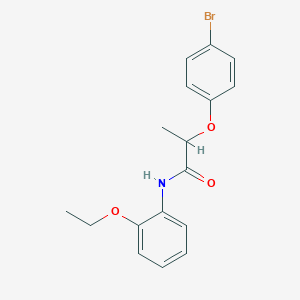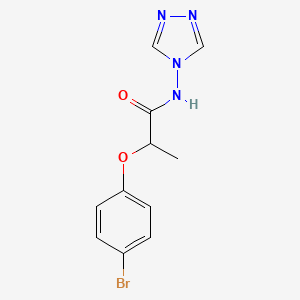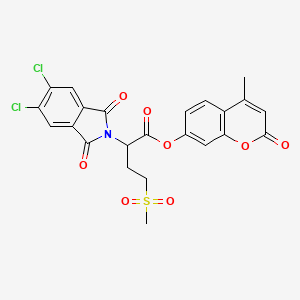
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action and biochemical effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act through the modulation of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission in the brain, and N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of both ionotropic and metabotropic glutamate receptors. This modulation can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of other neurotransmitter systems, including GABA, dopamine, and serotonin. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the effects of glutamate receptor modulation in a variety of experimental systems. However, the complexity of its synthesis and the need for careful purification can make it difficult to obtain in large quantities. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has a relatively short half-life, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as a treatment for addiction, with studies showing that it can reduce drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide and its effects on other neurotransmitter systems.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have anticonvulsant and analgesic effects.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-2-4-19(5-3-18)25-7-6-20(23)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKORLAHJVRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)

![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)

![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)